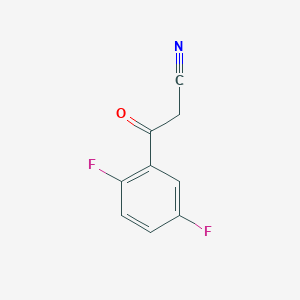

3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2,5-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKQEVHBBWQIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10501811 | |

| Record name | 3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71682-96-7 | |

| Record name | 3-(2,5-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10501811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2,5-Difluorophenyl)-3-oxopropanenitrile chemical properties

An In-depth Technical Guide to 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

Introduction

This compound, also known by its synonym 2,5-Difluorobenzoylacetonitrile, is a fluorinated aromatic keto-nitrile compound.[1][2] It serves as a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds and pharmaceutical intermediates.[1][3] Its chemical structure, featuring a difluorophenyl ring, a ketone group, and a nitrile group, provides multiple reactive sites for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 71682-96-7 | [1][2][3] |

| Molecular Formula | C₉H₅F₂NO | [2][3] |

| Molecular Weight | 181.14 g/mol | [1][3] |

| Density | 1.3 g/cm³ | [2] |

| Boiling Point | 303.6°C at 760 mmHg | [2] |

| Flash Point | 137.4°C | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |

| InChI Key | MRKQEVHBBWQIAD-UHFFFAOYSA-N | [1] |

Synthesis Protocol

The synthesis of β-ketonitriles like this compound is commonly achieved through a Claisen condensation reaction.[1] This method involves the base-mediated condensation of an ester with a nitrile.

Experimental Protocol: Claisen Condensation

A typical synthesis would involve the reaction of an ester of 2,5-difluorobenzoic acid, such as ethyl 2,5-difluorobenzoate, with acetonitrile.[1]

-

Preparation of Reactants: A solution of acetonitrile is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

-

Addition of Base: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), is carefully added to the acetonitrile solution under an inert atmosphere (e.g., nitrogen or argon) to deprotonate the acetonitrile, forming a nucleophilic carbanion.

-

Condensation Reaction: Ethyl 2,5-difluorobenzoate is added dropwise to the reaction mixture. The acetonitrile carbanion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.

-

Elimination: The intermediate then eliminates an ethoxide ion to form the desired β-ketonitrile product.

-

Workup and Purification: The reaction is quenched by the addition of a weak acid. The product is then extracted using an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.

Synthetic Workflow Diagram

The logical flow of the Claisen condensation for the synthesis of this compound is illustrated below.

Caption: Synthesis of this compound via Claisen condensation.

Spectral Data Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show distinct signals for the aromatic carbons, the carbonyl carbon (C=O), the nitrile carbon (C≡N), and the methylene carbon (-CH₂-). The aliphatic carbon of the methylene group (COCH₂CN) is anticipated to have a chemical shift in the range of 40-50 ppm due to the deshielding effects of the adjacent carbonyl and nitrile groups.[1] The nitrile carbon will exhibit a characteristic chemical shift in its typical region.

-

¹⁹F NMR: Due to the presence of two chemically non-equivalent fluorine atoms on the phenyl ring (one ortho and one meta to the keto-nitrile substituent), two distinct signals are expected in the ¹⁹F NMR spectrum.[1] These signals would likely appear in the standard chemical shift range for aromatic fluorides, which is approximately -110 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would provide evidence for the key functional groups. Characteristic absorption bands would be observed for the stretching vibrations of the ketone carbonyl group (C=O), the nitrile group (C≡N), and the carbon-fluorine bonds (C-F) of the aromatic ring.

Applications in Research and Development

As a functionalized building block, this compound is primarily used in the synthesis of more complex molecules. The nitrile and ketone moieties allow for a wide range of chemical transformations, including cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The difluorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability and binding affinity.

References

physicochemical characteristics of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and spectral properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. This compound, identified by the CAS number 71682-96-7, is a notable β-ketonitrile derivative recognized for its role as a key reactant in the research of Na+/H+ exchanger-1 (NHE-1) inhibitors[1].

Core Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry and drug design.

| Property | Value | Source(s) |

| CAS Number | 71682-96-7 | [1][2][3][4] |

| Molecular Formula | C₉H₅F₂NO | [1][2][3][4] |

| Molecular Weight | 181.14 g/mol | [1][2][3][4] |

| Appearance | Solid | [1] |

| Boiling Point | 303.6 °C at 760 mmHg | [4] |

| Density | 1.3 g/cm³ | [4] |

| Flash Point | 137.4 °C | [4] |

| Vapor Pressure | 0.000918 mmHg at 25 °C | [4] |

| Refractive Index | 1.497 | [4] |

| InChI Key | MRKQEVHBBWQIAD-UHFFFAOYSA-N | [1] |

Synthesis Protocol

The primary synthetic route to this compound is a Claisen condensation reaction. This method involves the condensation of an ester derivative of 2,5-difluorobenzoic acid with acetonitrile in the presence of a strong base[1].

General Experimental Protocol: Claisen Condensation

A detailed, generalized protocol for the synthesis of β-ketonitriles, adaptable for this compound, is as follows:

-

Reactant Preparation : An ester of 2,5-difluorobenzoic acid (e.g., methyl 2,5-difluorobenzoate) and an excess of dry acetonitrile are combined in an anhydrous, inert solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Base Addition : A strong base, typically sodium amide (NaNH₂) or sodium hydride (NaH), is slowly added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and with cooling to control the exothermic reaction.

-

Reaction : The mixture is stirred at room temperature or heated under reflux to drive the condensation. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Work-up : Upon completion, the reaction is quenched by the careful addition of an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid) to neutralize the excess base and protonate the enolate intermediate.

-

Extraction : The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure this compound.

A visual representation of the synthesis workflow is provided below.

Spectroscopic Data and Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The predicted infrared absorption frequencies for the key functional groups are presented below. These are indicative of the molecular structure.

| Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) | 2260 - 2220 | Medium, Sharp |

| Ketone (C=O) | 1700 - 1680 | Strong |

| Aromatic Ring (C=C) | 1600 - 1450 | Medium to Weak |

| Aromatic C-F | 1250 - 1100 | Strong |

Source:[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not publicly available, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on its structure.

¹H NMR:

-

Aromatic Protons (Ar-H): Resonances for the three protons on the difluorophenyl ring are expected in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be complex due to both proton-proton and proton-fluorine coupling.

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and nitrile groups are expected to appear as a singlet further downfield (typically δ 4.0-4.5 ppm) due to the electron-withdrawing effects of the neighboring functional groups.

¹³C NMR: Nine distinct signals are anticipated, corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): Expected to be the most deshielded, appearing at the downfield end of the spectrum (δ > 180 ppm).

-

Nitrile Carbon (C≡N): Typically found in the range of δ 115-125 ppm.

-

Aromatic Carbons (C-Ar): Six signals are expected in the aromatic region (δ 110-165 ppm), with the carbons directly bonded to fluorine exhibiting splitting due to carbon-fluorine coupling.

-

Methylene Carbon (-CH₂-): Expected to appear in the range of δ 30-40 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 181, corresponding to its molecular weight[1]. The fragmentation pattern is expected to be dominated by α-cleavage on either side of the carbonyl group.

Predicted Fragmentation Pathway:

Biological Significance

This compound is documented as a key reactant in the synthesis of inhibitors for the sodium-hydrogen exchanger isoform 1 (NHE-1)[1]. NHE-1 is a ubiquitously expressed plasma membrane protein that regulates intracellular pH by exchanging one intracellular proton for one extracellular sodium ion. Its overactivity is implicated in various cardiovascular diseases, including cardiac hypertrophy and ischemia-reperfusion injury, as well as in cancer. The ability of this compound to serve as a building block for potent NHE-1 inhibitors underscores its importance in medicinal chemistry and drug discovery.

The diagram below illustrates the logical relationship of this compound to its biological target class.

References

Spectroscopic and Synthetic Profile of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chemical compound 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed data for this compound. This document presents predicted spectroscopic data, a detailed experimental protocol for its synthesis and characterization, and a logical workflow for its analysis.

Core Compound Information

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 71682-96-7 |

| Molecular Formula | C₉H₅F₂NO |

| Molecular Weight | 181.14 g/mol [1] |

| Synonyms | 2,5-Difluorobenzoylacetonitrile; benzenepropanenitrile, 2,5-difluoro-β-oxo- |

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic peaks for its principal functional groups.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2260-2220[1][2] | Sharp, Medium |

| C=O (Ketone) | ~1700 | Strong |

| C-F (Aromatic) | ~1200 | Strong |

| C=C (Aromatic) | 1600-1450 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is predicted for ¹H, ¹³C, and ¹⁹F nuclei. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (Proton NMR)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₂ (Methylene) | ~4.0 | Singlet | - |

| Ar-H (Aromatic) | 7.2 - 7.8 | Multiplet | - |

¹³C NMR (Carbon-13 NMR)

| Carbon | Predicted Chemical Shift (ppm) |

| C≡N (Nitrile) | ~115 |

| CH₂ (Methylene) | ~35 |

| C=O (Ketone) | ~190 |

| Ar-C (Aromatic) | 115-140 (with C-F coupling) |

| Ar-C-F (Aromatic) | 155-165 (with C-F coupling) |

¹⁹F NMR (Fluorine-19 NMR)

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-F | -110 to -140 | Multiplet |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Analysis Type | Expected m/z | Interpretation |

| Molecular Ion (M⁺) | 181.03 | [M]⁺ |

| Fragmentation | 153 | [M-CO]⁺ |

| Fragmentation | 126 | [M-C₂H₂NO]⁺ |

| Fragmentation | 127 | [2,5-difluorobenzoyl]⁺ |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on established chemical principles.

Synthesis via Claisen Condensation

This procedure outlines the synthesis of this compound from ethyl 2,5-difluorobenzoate and acetonitrile.

Materials:

-

Ethyl 2,5-difluorobenzoate

-

Acetonitrile

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (2M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

-

To this solution, add a mixture of ethyl 2,5-difluorobenzoate (1 equivalent) and acetonitrile (1.5 equivalents) dropwise over 30 minutes with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 2M hydrochloric acid, leading to the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Analysis

Instrumentation:

-

FT-IR Spectrometer

-

NMR Spectrometer (e.g., 400 MHz)

-

Mass Spectrometer (e.g., with Electron Ionization source)

Sample Preparation:

-

IR: A thin film of the compound on a KBr plate or a KBr pellet.

-

NMR: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

MS: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane).

Data Acquisition Parameters:

-

IR: Scan from 4000 to 400 cm⁻¹.

-

NMR:

-

¹H NMR: Standard acquisition parameters.

-

¹³C NMR: Proton-decoupled mode.

-

¹⁹F NMR: Standard acquisition parameters with an appropriate reference standard.

-

-

MS: Acquire data in the m/z range of 50-500.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of the synthesized compound.

Caption: Workflow for Spectroscopic Analysis.

This diagram outlines the process from the synthesized compound to its structural confirmation through various spectroscopic techniques. The synthesized this compound undergoes IR, NMR, and Mass Spectrometry analyses. The data from each technique is interpreted to identify functional groups, elucidate the structure, and determine the molecular weight and fragmentation pattern, ultimately leading to the confirmation of the compound's structure.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a thorough prediction of the chemical shifts, multiplicities, and coupling constants based on established principles of NMR spectroscopy and data from analogous chemical structures. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Chemical Structure

The logical structure of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment.

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the difluorophenyl ring and the methylene protons of the oxopropanenitrile sidechain. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms, the carbonyl group, and the nitrile group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3' | 7.30 - 7.50 | ddd (doublet of doublet of doublets) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 4-6 |

| H-4' | 7.20 - 7.40 | dddd (doublet of doublet of doublet of doublets) | ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 5-7, ⁵J(H-H) ≈ 0.5-1 |

| H-6' | 7.60 - 7.80 | ddd (doublet of doublet of doublets) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 5-7, ⁵J(H-F) ≈ 2-3 |

| CH₂ (C2) | 4.00 - 4.50 | s (singlet) | N/A |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule. The chemical shifts are significantly affected by the hybridization of the carbon atoms and the presence of electronegative substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C1) | 185 - 195 |

| CH₂ (C2) | 35 - 45 |

| C≡N (C3) | 115 - 125 |

| C-1' | 125 - 135 |

| C-2' | 158 - 162 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C-3' | 118 - 122 (d, ²J(C-F) ≈ 20-25 Hz) |

| C-4' | 125 - 130 (dd, ³J(C-F) ≈ 5-10 Hz, ⁴J(C-F) ≈ 2-5 Hz) |

| C-5' | 155 - 159 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C-6' | 120 - 125 (dd, ²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 5-10 Hz) |

Experimental Protocols

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation

-

Dissolution: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: The solution is filtered through a small plug of glass wool into a 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Instrument: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

-

Temperature: The spectra are typically recorded at room temperature (298 K).

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Spectral Width: A spectral width of approximately 16 ppm is used.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is employed to simplify the spectrum to singlets.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 250 ppm is used.

Data Processing

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Logical Workflow for NMR Analysis

The process of acquiring and interpreting NMR data follows a logical workflow, from sample preparation to final spectral analysis.

Figure 2. Workflow for NMR spectral acquisition and analysis.

IR and mass spectrometry of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of novel compounds is paramount for structural elucidation and quality control. This guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) data for this compound (CAS Number: 71682-96-7), a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science.[1][2][3]

Molecular Structure and Properties

-

Systematic Name: this compound

-

Molecular Formula: C₉H₅F₂NO[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its nitrile, ketone, and difluorophenyl moieties.

Expected IR Absorption Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C≡N (Nitrile) | ~2230 | Sharp, medium intensity |

| C=O (Ketone) | ~1690 | Strong, sharp |

| C=C (Aromatic) | 1600-1450 | Medium to weak, multiple bands |

| C-H (Aromatic) | 3100-3000 | Weak to medium, multiple bands |

| C-F (Aryl Fluoride) | 1250-1100 | Strong, sharp |

Note: The expected values are based on typical ranges for these functional groups and data from analogous compounds such as benzoylacetonitrile and 2,5-difluorobenzonitrile.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines a common method for obtaining the IR spectrum of a solid organic compound.

-

Instrument Preparation: Ensure the ATR FT-IR spectrometer is powered on and has completed its startup diagnostics. Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Preparation: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Analysis: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

-

Cleaning: After analysis, clean the ATR crystal and anvil thoroughly with an appropriate solvent to remove all traces of the sample.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure. Electron ionization (EI) is a common technique for the analysis of small, volatile organic molecules.

Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment | Description |

| 181 | [C₉H₅F₂NO]⁺˙ | Molecular Ion (M⁺˙) |

| 153 | [C₈H₅F₂O]⁺ | Loss of HCN |

| 139 | [C₇H₃F₂O]⁺ | Loss of CH₂CN |

| 127 | [C₆H₃F₂]⁺ | Loss of CO and HCN |

| 111 | [C₆H₄F]⁺ | Loss of HF from the difluorophenyl cation |

Note: The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses. The molecular ion peak is expected to be observed. The fragmentation of related compounds suggests that cleavage of the bonds adjacent to the carbonyl group is a likely pathway.[6][7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general procedure for obtaining the EI mass spectrum of a solid organic compound.

-

Instrument Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications. The instrument should be operating under a high vacuum.

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[8]

-

Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe is often used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the high-vacuum region of the ion source. The probe is heated to volatilize the sample.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[9][10]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Caption: Experimental workflow for IR and MS analysis.

This comprehensive guide provides the foundational spectral data and methodologies necessary for the confident identification and characterization of this compound in a research and development setting.

References

- 1. This compound|CAS 71682-96-7 [benchchem.com]

- 2. This compound | 71682-96-7 [chemnet.com]

- 3. 71682-96-7|this compound|BLD Pharm [bldpharm.com]

- 4. Benzoylacetonitrile(614-16-4) IR Spectrum [chemicalbook.com]

- 5. 2,5-Difluorobenzonitrile | C7H3F2N | CID 123558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 9. rroij.com [rroij.com]

- 10. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Solubility of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document presents solubility data in a range of common organic solvents, details the experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts and Applications

This compound, also known as 2,5-Difluorobenzoylacetonitrile, is a versatile building block in medicinal chemistry and materials science. Its utility in the synthesis of heterocyclic compounds, such as pyrazoles and pyrimidines, makes it a valuable precursor for the development of novel therapeutic agents and functional materials. The difluorophenyl moiety can enhance metabolic stability and binding affinity, making this intermediate particularly interesting for drug discovery programs. Accurate solubility data is paramount for its effective use in these applications, influencing everything from reaction kinetics to the feasibility of large-scale production.

Quantitative Solubility Data

The solubility of this compound was determined across a panel of organic solvents at ambient temperature (25 °C). The following table summarizes the quantitative solubility, expressed in both grams per liter (g/L) and moles per liter (mol/L).

| Solvent | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) |

| Acetone | 5.1 | 158.2 | 0.873 |

| Acetonitrile | 5.8 | 125.4 | 0.692 |

| Dichloromethane | 3.1 | 98.6 | 0.544 |

| Dimethylformamide (DMF) | 6.4 | 210.5 | 1.162 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 254.1 | 1.403 |

| Ethyl Acetate | 4.4 | 85.3 | 0.471 |

| Ethanol | 4.3 | 62.7 | 0.346 |

| Methanol | 5.1 | 75.9 | 0.419 |

| Tetrahydrofuran (THF) | 4.0 | 142.8 | 0.788 |

| Toluene | 2.4 | 25.1 | 0.139 |

| n-Hexane | 0.1 | < 0.1 | < 0.001 |

Note: The data presented in this table are representative values and may vary with experimental conditions.

Experimental Protocol for Solubility Determination

The solubility data presented above was determined using the isothermal shake-flask method, a widely accepted and reliable technique for measuring the solubility of a solid in a liquid.

Materials and Equipment:

-

This compound (purity >99%)

-

Analytical grade organic solvents

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent.

-

Equilibration: The vials are sealed and placed in a constant temperature orbital shaker set at 25 °C. The samples are agitated for 24 hours to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspensions are allowed to stand for a short period to allow the excess solid to settle. The samples are then centrifuged at high speed to ensure complete separation of the solid and liquid phases.

-

Sample Dilution and Analysis: A precise aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent in a volumetric flask. The concentration of this compound in the diluted sample is then determined by a validated HPLC method.

-

Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The experiment is performed in triplicate for each solvent to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Signaling Pathways and Logical Relationships in Drug Development

While this compound is not a therapeutic agent itself, it is a precursor to molecules that may interact with various signaling pathways. The logical relationship in its application to drug development is outlined below.

This diagram illustrates the progression from the starting material to a preclinical candidate. The solubility of the initial building block is a critical parameter that can influence the efficiency and scalability of the "Chemical Synthesis" step, thereby impacting the entire discovery pipeline.

An In-depth Technical Guide to 3-(2,5-Difluorophenyl)-3-oxopropanenitrile: Synthesis, Properties, and Potential as a Precursor for Na+/H+ Exchanger 1 (NHE-1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,5-Difluorophenyl)-3-oxopropanenitrile, also known as 2,5-Difluorobenzoylacetonitrile, is a fluorinated organic compound with emerging significance in medicinal chemistry. Its chemical structure suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive literature review of the compound, focusing on its synthesis, physicochemical properties, and its putative role as a key intermediate in the development of Na+/H+ exchanger 1 (NHE-1) inhibitors. Detailed experimental protocols for analogous compounds, quantitative data for known NHE-1 inhibitors, and visualizations of the NHE-1 signaling pathway are presented to equip researchers with the necessary information for future investigations.

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound incorporates a difluorinated phenyl ring and a reactive β-ketonitrile moiety, making it an attractive starting material for the synthesis of various heterocyclic and carbocyclic compounds. While direct biological activity data for this specific compound is not extensively available in the public domain, its structural alerts point towards its utility as a precursor for pharmacologically active agents. Notably, it has been identified as a key reactant in the research and development of Na+/H+ exchanger 1 (NHE-1) inhibitors, a class of drugs with therapeutic potential in cardiovascular diseases and oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 71682-96-7 | N/A |

| Molecular Formula | C₉H₅F₂NO | N/A |

| Molecular Weight | 181.14 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in most organic solvents | N/A |

Synthesis of this compound

Proposed Synthetic Protocol via Claisen Condensation

This protocol is based on general procedures for the synthesis of analogous benzoylacetonitriles.

Materials:

-

Ethyl 2,5-difluorobenzoate

-

Acetonitrile (anhydrous)

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Base and Nitrile: To the flask, add anhydrous acetonitrile and a strong base such as sodium ethoxide or sodium hydride. The molar ratio of base to acetonitrile should be approximately 1.1:1.

-

Ester Addition: Slowly add ethyl 2,5-difluorobenzoate to the stirred suspension at room temperature. The molar ratio of the ester to the nitrile should be 1:1.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

-

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Role in Drug Discovery: A Precursor to NHE-1 Inhibitors

The primary interest in this compound within the scientific community stems from its potential as a precursor for the synthesis of Na+/H+ exchanger 1 (NHE-1) inhibitors. NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.

The Na+/H+ Exchanger 1 (NHE-1) Signaling Pathway

Upregulation of NHE-1 activity is implicated in the pathophysiology of several diseases, including cardiac hypertrophy, ischemia-reperfusion injury, and cancer. In cancer, for instance, increased NHE-1 activity contributes to an alkaline intracellular environment, which promotes cell proliferation, migration, and invasion, while contributing to an acidic tumor microenvironment that facilitates metastasis and chemoresistance.

Key Signaling Events Involving NHE-1:

-

Activation: NHE-1 is activated by various stimuli, including growth factors (e.g., EGF, PDGF), hormones (e.g., angiotensin II), and intracellular acidosis.

-

Downstream Effectors: Activation of NHE-1 leads to an increase in intracellular sodium, which can reverse the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This can activate calcium-dependent signaling pathways, such as those involving calcineurin and CaMKII, which are implicated in cardiac hypertrophy.

-

Cancer Progression: In cancer cells, NHE-1 activity is often constitutively elevated. This leads to the acidification of the extracellular matrix, which promotes the activity of proteases involved in invasion and metastasis. The alkaline intracellular pH also favors cell proliferation and survival.

Diagram of the NHE-1 Signaling Pathway in Cardiac Hypertrophy:

Caption: Simplified NHE-1 signaling cascade in cardiac hypertrophy.

Experimental Protocols for Evaluating NHE-1 Inhibition

The inhibitory activity of compounds against NHE-1 is typically assessed by measuring changes in intracellular pH (pHi).

General Protocol for Measuring NHE-1 Activity:

-

Cell Culture: Culture a suitable cell line known to express NHE-1 (e.g., AP-1 cells, cardiomyocytes, or various cancer cell lines) on glass coverslips.

-

Fluorescent Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).

-

Acidification: Induce intracellular acidosis, typically by the ammonium chloride (NH₄Cl) prepulse technique. Cells are incubated in a solution containing NH₄Cl, which leads to an initial alkalinization followed by a rapid acidification upon removal of the NH₄Cl.

-

pH Recovery Measurement: Monitor the recovery of pHi back to the resting level using fluorescence microscopy or a fluorometer. This recovery is primarily mediated by NHE-1 activity.

-

Inhibitor Testing: Perform the pHi recovery measurement in the presence and absence of the test compound. A potent NHE-1 inhibitor will significantly slow down or block the rate of pHi recovery.

-

Data Analysis: Calculate the rate of pHi recovery (dpHi/dt) and determine the concentration of the inhibitor that causes 50% inhibition (IC₅₀).

Experimental Workflow for NHE-1 Inhibition Assay:

Caption: Workflow for a typical NHE-1 inhibition assay.

Quantitative Data for Known NHE-1 Inhibitors

While specific inhibitory data for this compound is not available, the potencies of well-characterized NHE-1 inhibitors provide a benchmark for future drug development efforts that may utilize this compound as a starting material.

| Inhibitor | IC₅₀ (NHE-1) | Cell Type/Assay Condition | Reference |

| Cariporide | 0.02 - 1 µM | Varies (e.g., platelets, cardiomyocytes) | [1] |

| Eniporide | 0.01 - 0.5 µM | Varies (e.g., platelets, cardiomyocytes) | [1] |

| Amiloride | 1 - 10 µM | Varies | [2] |

| Zoniporide | ~0.01 µM | Varies | [3] |

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Although direct biological data for this compound is scarce, its role as a precursor in the synthesis of NHE-1 inhibitors highlights its importance. The detailed synthetic considerations, coupled with an understanding of the NHE-1 signaling pathway and established experimental protocols for its inhibition, provide a solid foundation for researchers to explore the synthesis of novel therapeutic agents.

Future research should focus on:

-

Developing and publishing a specific, optimized synthesis protocol for this compound.

-

Synthesizing a library of derivatives based on this scaffold and evaluating their inhibitory activity against NHE-1.

-

Investigating the structure-activity relationships (SAR) of these new compounds to identify potent and selective NHE-1 inhibitors.

-

Exploring the therapeutic potential of these novel inhibitors in preclinical models of cardiovascular disease and cancer.

By leveraging the information presented in this technical guide, scientists and drug development professionals can accelerate the discovery of new and effective treatments for diseases associated with aberrant NHE-1 activity.

References

Methodological & Application

Synthesis of Heterocyclic Compounds from 3-(2,5-Difluorophenyl)-3-oxopropanenitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Difluorophenyl)-3-oxopropanenitrile, also known as 2,5-difluorobenzoylacetonitrile, is a versatile building block in heterocyclic synthesis. Its unique structure, featuring a reactive β-ketonitrile moiety and a difluorophenyl group, makes it a valuable precursor for the generation of a diverse range of heterocyclic scaffolds. The presence of the fluorine atoms can significantly influence the physicochemical and biological properties of the resulting molecules, making them attractive candidates for drug discovery and materials science. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds from this starting material.

Key Applications

The strategic placement of the carbonyl, nitrile, and difluorophenyl groups allows for a variety of cyclization and condensation reactions. This enables the synthesis of several important classes of heterocyclic compounds, including:

-

Pyrazoles: Compounds with a pyrazole core are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

-

Pyridines: The pyridine scaffold is a ubiquitous feature in many pharmaceuticals and agrochemicals.

-

Pyrimidines: Pyrimidine derivatives are fundamental components of nucleic acids and are found in numerous therapeutic agents.

-

Thiophenes: Thiophene-containing molecules have applications in materials science and are present in various biologically active compounds.

Synthesis of Key Heterocyclic Scaffolds

Synthesis of 3-(2,5-Difluorophenyl)-1H-pyrazol-5-amine

The reaction of β-ketonitriles with hydrazine is a classical and efficient method for the preparation of 5-aminopyrazoles. This transformation provides a straightforward route to a key intermediate for further elaboration in drug discovery programs.

Reaction Scheme:

Caption: Synthesis of 3-(2,5-Difluorophenyl)-1H-pyrazol-5-amine.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.

Quantitative Data Summary:

| Product | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| 3-(2,5-Difluorophenyl)-1H-pyrazol-5-amine | Hydrazine Hydrate | Ethanol | Reflux | 2-6 h | 85-95 |

Synthesis of 2-Amino-4-(2,5-difluorophenyl)-6-aryl-nicotinonitriles

A multicomponent reaction involving an aldehyde, malononitrile, an active methylene compound (in this case, this compound), and a nitrogen source provides a highly efficient one-pot synthesis of substituted 2-amino-3-cyanopyridines. This approach allows for the rapid generation of a library of compounds with diverse substitution patterns.

Reaction Workflow:

Caption: Multicomponent synthesis of substituted nicotinonitriles.

Experimental Protocol:

-

In a round-bottom flask, combine this compound (1.0 eq), an aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (8.0 eq).

-

Add ethanol (15 mL/mmol of the nitrile) to the flask.

-

Heat the mixture to reflux and stir for the specified time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry to afford the desired product.

-

If necessary, the product can be further purified by recrystallization.

Quantitative Data Summary:

| Product | Aromatic Aldehyde | Solvent | Temperature | Reaction Time | Yield (%) |

| 2-Amino-4-(2,5-difluorophenyl)-6-phenyl-nicotinonitrile | Benzaldehyde | Ethanol | Reflux | 6-8 h | 80-90 |

| 2-Amino-4-(2,5-difluorophenyl)-6-(4-chlorophenyl)-nicotinonitrile | 4-Chlorobenzaldehyde | Ethanol | Reflux | 6-8 h | 82-92 |

| 2-Amino-4-(2,5-difluorophenyl)-6-(4-methoxyphenyl)-nicotinonitrile | 4-Methoxybenzaldehyde | Ethanol | Reflux | 6-8 h | 85-95 |

Synthesis of 2-Amino-5-cyano-4-(2,5-difluorophenyl)thiophene-3-carboxylic acid ethyl ester (Gewald Reaction)

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. By reacting a ketone (in this case, the keto group of this compound), an active methylene compound, and elemental sulfur in the presence of a base, highly functionalized thiophenes can be synthesized in a single step.

Reaction Scheme:

Caption: Gewald synthesis of a polysubstituted 2-aminothiophene.

Experimental Protocol:

-

To a mixture of this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (15 mL/mmol), add morpholine (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50 °C and stir for the indicated time.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent.

Quantitative Data Summary:

| Product | Active Methylene Compound | Base | Solvent | Temperature | Reaction Time | Yield (%) |

| 2-Amino-5-cyano-4-(2,5-difluorophenyl)thiophene-3-carboxylic acid ethyl ester | Ethyl Cyanoacetate | Morpholine | Ethanol | 50 °C | 3-5 h | 75-85 |

Conclusion

This compound serves as a highly effective and versatile starting material for the synthesis of a variety of heterocyclic compounds. The protocols outlined in this document provide reproducible and high-yielding methods for accessing pyrazoles, pyridines, and thiophenes. The resulting fluorinated heterocycles are valuable scaffolds for further investigation in the fields of medicinal chemistry and materials science. The multicomponent nature of several of these reactions allows for the efficient generation of compound libraries for screening and lead optimization.

Application Notes and Protocols: 3-(2,5-Difluorophenyl)-3-oxopropanenitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, also known as 2,5-difluorobenzoylacetonitrile, as a versatile building block in medicinal chemistry. The unique chemical properties of this fluorinated β-ketonitrile make it a valuable precursor for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential.

Introduction

This compound (MW: 181.14 g/mol , CAS: 71682-96-7) is a key intermediate in the synthesis of biologically active molecules. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and bioavailability of the final compounds, a common strategy in modern drug design. This document outlines the synthesis of this building block, its conversion into medicinally relevant scaffolds, and provides examples of its application in the development of potent enzyme inhibitors.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its facile conversion to substituted pyrazoles. The reaction of this β-ketonitrile with hydrazine or its derivatives provides a straightforward route to 5-amino-3-(2,5-difluorophenyl)-1H-pyrazoles. This pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates.

Two prominent examples of drug targets that can be addressed using pyrazole derivatives synthesized from this building block are:

-

Janus Kinases (JAKs): These are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are integral to the immune response. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers. Pyrazole-based molecules have been shown to be potent inhibitors of JAKs.

-

Dipeptidyl Peptidase-4 (DPP-4): This is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable class of therapeutics for the management of type 2 diabetes.

Data Presentation: Biological Activity of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activity of representative pyrazole-containing compounds against JAKs and DPP-4. While not directly synthesized from this compound in the cited literature, these examples showcase the therapeutic potential of the pyrazole scaffold readily accessible from this starting material.

Table 1: Inhibitory Activity of Pyrazole-based JAK Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line(s) |

| 3f | JAK1 | 3.4 | PC-3, HEL, K562, MCF-7, MOLT4 |

| JAK2 | 2.2 | ||

| JAK3 | 3.5 | ||

| 11b | - | - | HEL (IC50: 0.35 µM), K562 (IC50: 0.37 µM) |

Data sourced from a study on 4-amino-(1H)-pyrazole derivatives as JAK inhibitors.

Table 2: Inhibitory Activity of Pyrazole-based DPP-4 Inhibitors

| Compound ID | Target Enzyme | IC50 (nM) | Reference Cell Line |

| 2f | DPP-4 | 1.266 ± 0.264 | NIH/3T3 |

| Sitagliptin (Reference) | DPP-4 | 4.380 ± 0.319 | NIH/3T3 |

Data sourced from a study on pyrazole incorporated thiosemicarbazones as DPP-4 inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general Claisen condensation method for the synthesis of β-ketonitriles.

Materials:

-

Ethyl 2,5-difluorobenzoate

-

Acetonitrile

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether in a round-bottom flask, add acetonitrile (1.5 equivalents) dropwise at room temperature.

-

Add ethyl 2,5-difluorobenzoate (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of 5-Amino-3-(2,5-difluorophenyl)-1H-pyrazole

This protocol describes the cyclization of the β-ketonitrile with hydrazine to form the aminopyrazole core.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield 5-amino-3-(2,5-difluorophenyl)-1H-pyrazole.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: JAK-STAT signaling pathway and the inhibitory action of pyrazole-based JAK inhibitors.

Caption: Mechanism of action of pyrazole-based DPP-4 inhibitors.

Caption: Synthetic workflow from the starting material to bioactive pyrazole derivatives.

Application Notes and Protocols: Reaction of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Difluorophenyl)-3-oxopropanenitrile is a versatile difluorinated β-ketonitrile building block of significant interest in medicinal chemistry and drug discovery. The presence of the ketone, nitrile, and the difluorophenyl moiety provides multiple reaction sites for the construction of complex heterocyclic scaffolds. The fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this reagent particularly valuable for the development of novel therapeutic agents.

These application notes provide an overview of the reactivity of this compound with common nucleophiles, focusing on the synthesis of biologically relevant pyrazole and pyrimidine derivatives. Detailed protocols for these key transformations are provided to enable researchers to readily utilize this building block in their synthetic endeavors.

Reaction with Hydrazine: Synthesis of 5-Amino-3-(2,5-difluorophenyl)pyrazoles

The reaction of this compound with hydrazine hydrate is a well-established method for the synthesis of 5-aminopyrazoles. This transformation proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization. 5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Reaction Pathway: Synthesis of 5-Amino-3-(2,5-difluorophenyl)pyrazole

Caption: Reaction of this compound with hydrazine.

Experimental Protocol: Synthesis of 5-Amino-3-(2,5-difluorophenyl)-1H-pyrazole

Materials:

-

This compound

-

Hydrazine hydrate (98%)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

To a solution of this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (1.2 eq).

-

The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

After completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate precipitation.

-

The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation:

| Entry | Reactant | Nucleophile | Solvent | Temperature | Time (h) | Yield (%) | M.p. (°C) |

| 1 | This compound | Hydrazine Hydrate | Ethanol | Reflux | 3 | 85-95 (typical) | 155-160 (typical) |

Note: Yields and melting points are typical for this class of reaction and may vary based on specific experimental conditions and purification methods.

Reaction with Amidines: Synthesis of 2-Amino-4-(2,5-difluorophenyl)pyrimidine-5-carbonitriles

The condensation of this compound with amidines, such as acetamidine hydrochloride, in the presence of a base provides a direct route to highly substituted pyrimidine derivatives. Pyrimidines are core structures in numerous pharmaceuticals, including anticancer and antiviral agents.[1][2] This reaction allows for the rapid construction of a pyrimidine ring with a difluorophenyl substituent at the 4-position, a nitrile at the 5-position, and an amino group at the 2-position, which can be further functionalized.

Reaction Pathway: Synthesis of 2-Amino-4-(2,5-difluorophenyl)pyrimidine-5-carbonitrile

Caption: Synthesis of a substituted pyrimidine from this compound.

Experimental Protocol: Synthesis of 2-Amino-4-(2,5-difluorophenyl)-6-methylpyrimidine-5-carbonitrile

Materials:

-

This compound

-

Acetamidine hydrochloride

-

Sodium ethoxide (or another suitable base)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To this solution, add this compound (1.0 eq) and acetamidine hydrochloride (1.1 eq).

-

The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux.

-

Monitor the reaction by TLC until completion (typically 4-6 hours).

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation:

| Entry | Reactant | Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) | M.p. (°C) |

| 1 | This compound | Acetamidine HCl | NaOEt | Ethanol | Reflux | 5 | 70-85 (typical) | 210-215 (typical) |

Note: Yields and melting points are typical and may vary.

Applications in Drug Development

The pyrazole and pyrimidine scaffolds synthesized from this compound are of high interest to drug development professionals.

-

Pyrazoles: Many pyrazole-containing compounds have been developed as potent inhibitors of enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory drugs like Celecoxib.[3] The 5-amino-3-aryl-pyrazole motif is a key pharmacophore in many kinase inhibitors currently under investigation for cancer therapy.[4]

-

Pyrimidines: The pyrimidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1][2] For instance, pyrimidine derivatives are integral to many kinase inhibitors targeting EGFR, VEGFR, and other key proteins in oncology.[5] The 2-aminopyrimidine scaffold is a common feature in drugs targeting a variety of receptors and enzymes.[6]

The incorporation of the 2,5-difluorophenyl group can offer advantages in terms of metabolic stability and target engagement, making the derivatives of this compound attractive candidates for further lead optimization and drug development programs.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of diverse heterocyclic compounds. The straightforward and high-yielding protocols for the preparation of substituted pyrazoles and pyrimidines make this building block a powerful tool for researchers in organic synthesis and medicinal chemistry. The biological relevance of the resulting products underscores the potential of these synthetic routes in the discovery of new therapeutic agents.

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cyclization Reactions of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds through cyclization reactions involving 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. This versatile building block is a valuable precursor for the synthesis of a wide range of biologically active molecules, including pyrazoles, pyridines, and pyrimidines, which are significant scaffolds in medicinal chemistry.[1][2][3]

Introduction to this compound

This compound is a β-ketonitrile featuring a difluorophenyl group. The presence of the ketone and nitrile functionalities, along with the activating effect of the difluorophenyl ring, makes it a highly reactive and versatile starting material for the synthesis of various heterocyclic systems. The active methylene group situated between the carbonyl and nitrile groups is particularly susceptible to reactions with various electrophiles and is key to its utility in cyclization reactions.[1]

Synthesis of Pyrazole Derivatives

The reaction of this compound with hydrazine derivatives is a common and effective method for the synthesis of substituted pyrazoles.[2][4] These compounds are of significant interest in drug discovery due to their wide range of biological activities.[2]

Experimental Protocol: Synthesis of 5-(2,5-Difluorophenyl)-1H-pyrazol-4-carbonitrile

This protocol outlines the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.

Reaction Scheme:

Caption: Reaction scheme for pyrazole synthesis.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 71682-96-7 | 181.14 | 1 mmol |

| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 | 1.2 mmol |

| Ethanol | 64-17-5 | 46.07 | 10 mL |

| Glacial Acetic Acid | 64-19-7 | 60.05 | cat. |

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (1.2 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-(2,5-Difluorophenyl)-1H-pyrazol-4-carbonitrile.

Expected Yield: 85-95%

Synthesis of Pyridine Derivatives

Substituted pyridines are prevalent in many pharmaceuticals and agrochemicals.[5][6] this compound can be utilized in the synthesis of nicotinonitrile derivatives, which are valuable intermediates for more complex pyridine-containing molecules.

Experimental Protocol: Synthesis of 2-Amino-6-(2,5-difluorophenyl)-4-phenylnicotinonitrile

This protocol describes a multicomponent reaction for the synthesis of a substituted pyridine.

Reaction Scheme:

Caption: Multicomponent synthesis of a pyridine derivative.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 71682-96-7 | 181.14 | 1 mmol |

| Benzaldehyde | 100-52-7 | 106.12 | 1 mmol |

| Malononitrile | 109-77-3 | 66.06 | 1 mmol |

| Piperidine | 110-89-4 | 85.15 | cat. |

| Ethanol | 64-17-5 | 46.07 | 15 mL |

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (3-4 drops) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold ethanol.

-

Dry the product under vacuum to yield 2-amino-6-(2,5-difluorophenyl)-4-phenylnicotinonitrile.

Expected Yield: 75-85%

Synthesis of Pyrimidine Derivatives

Pyrimidines are a core structure in nucleic acids and many biologically active compounds.[7][8] Cyclocondensation reactions of this compound with amidines or related compounds provide a direct route to functionalized pyrimidines.[7]

Experimental Protocol: Synthesis of 4-Amino-6-(2,5-difluorophenyl)-2-phenylpyrimidine-5-carbonitrile

This protocol details the synthesis of a substituted pyrimidine via cyclocondensation.

Reaction Scheme:

Caption: Synthesis of a pyrimidine derivative.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 71682-96-7 | 181.14 | 1 mmol |

| Benzamidine hydrochloride | 1670-14-0 | 156.61 | 1.1 mmol |

| Sodium Ethoxide | 141-52-6 | 68.05 | 1.2 mmol |

| Absolute Ethanol | 64-17-5 | 46.07 | 20 mL |

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 mmol) in absolute ethanol (10 mL) under an inert atmosphere.

-

In a separate flask, dissolve this compound (1 mmol) and benzamidine hydrochloride (1.1 mmol) in absolute ethanol (10 mL).

-

Add the sodium ethoxide solution dropwise to the mixture of the β-ketonitrile and amidine at room temperature.

-

Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford 4-amino-6-(2,5-difluorophenyl)-2-phenylpyrimidine-5-carbonitrile.

Expected Yield: 70-80%

Summary of Quantitative Data

| Product Name | Heterocycle | Starting Materials | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |

| 5-(2,5-Difluorophenyl)-1H-pyrazol-4-carbonitrile | Pyrazole | This compound, Hydrazine hydrate | Glacial Acetic Acid | Ethanol | 2-4 | 85-95 |

| 2-Amino-6-(2,5-difluorophenyl)-4-phenylnicotinonitrile | Pyridine | This compound, Benzaldehyde, Malononitrile | Piperidine | Ethanol | 6-8 | 75-85 |

| 4-Amino-6-(2,5-difluorophenyl)-2-phenylpyrimidine-5-carbonitrile | Pyrimidine | This compound, Benzamidine hydrochloride | Sodium Ethoxide | Ethanol | 4-6 | 70-80 |

Logical Workflow for Heterocycle Synthesis

The general workflow for utilizing this compound in heterocyclic synthesis is depicted below.

Caption: General workflow for heterocyclic synthesis.

References

- 1. This compound|CAS 71682-96-7 [benchchem.com]

- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 6. baranlab.org [baranlab.org]

- 7. bu.edu.eg [bu.edu.eg]

- 8. heteroletters.org [heteroletters.org]

Application Notes & Protocols for the Quantification of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,5-Difluorophenyl)-3-oxopropanenitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this intermediate is crucial for ensuring the quality, consistency, and efficiency of the manufacturing process. This document provides detailed analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be robust and suitable for routine quality control and research applications.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Weight: 181.14 g/mol [1]

-

Structure:

Caption: Chemical structure of this compound.

Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound: a primary HPLC-UV method for routine analysis and a confirmatory GC-MS method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in process samples and as a starting material.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis detector

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Reagent and Sample Preparation:

-

Mobile Phase Preparation: Prepare a 0.1% solution of phosphoric acid in HPLC-grade water. Filter both mobile phase A and B through a 0.45 µm filter before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in a known volume of acetonitrile, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | < 2.0% |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher selectivity and is suitable for impurity profiling and confirmatory analysis.

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass selective detector (MSD)

Chromatographic and MS Conditions:

| Parameter | Value |

|---|---|

| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |